

Solubility and reconstitution of lyophilized C23 peptide for research

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Compound of Interest

Compound Name: *PACE4 Inhibitory peptide C23*

Cat. No.: *B15567027*

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C23 Peptide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, reconstitution, and use of lyophilized C23 peptide in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the C23 peptide and what is its mechanism of action?

A1: The C23 peptide is a 15-amino acid synthetic peptide derived from human Cold-Inducible RNA-Binding Protein (CIRP).[1][2] Specifically, it corresponds to amino acid residues 111-125 of CIRP.[1][3] In inflammatory conditions such as sepsis and ischemia-reperfusion injury, CIRP can be released into the extracellular space (eCIRP) where it acts as a Damage-Associated Molecular Pattern (DAMP).[1][2] eCIRP promotes an inflammatory response by binding to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD2).[1][2] The C23 peptide has a high affinity for MD2 and acts as a competitive inhibitor, blocking the binding of eCIRP to the TLR4/MD2 complex.[1][2] This inhibition prevents the downstream activation of inflammatory signaling pathways, such as the NF- κ B and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines like TNF- α and IL-6.[4]

Q2: How should I store lyophilized and reconstituted C23 peptide?

A2: Proper storage is crucial to maintain the stability and activity of the C23 peptide.

Lyophilized peptides are relatively stable and should be stored at -20°C or colder for long-term storage (several years). For short-term storage (days to weeks), they can be kept at 4°C.[2]

Once reconstituted, the peptide is less stable. It is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

These aliquots should be stored at -20°C for several weeks or at -80°C for longer-term storage (months).

Q3: What is the recommended solvent for reconstituting C23 peptide?

A3: The choice of solvent depends on the physicochemical properties of the peptide. Based on its amino acid sequence (GRGFSRGGGDRGYGG), the C23 peptide has a theoretical isoelectric point (pI) of approximately 9.8, indicating it is a basic peptide. Therefore, it should be readily soluble in sterile, distilled water. If solubility issues arise, using a dilute acidic solution, such as 10% acetic acid, can aid in dissolution. For most in vitro and in vivo studies, sterile saline or phosphate-buffered saline (PBS) at a physiological pH are suitable diluents after initial reconstitution.

Q4: What is a typical working concentration and dosage for C23 peptide?

A4: The optimal concentration will vary depending on the specific experimental setup. For in vitro studies, such as macrophage stimulation assays, concentrations can range from low micromolar (μM) to higher concentrations, depending on the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. For in vivo studies in mice, a commonly used dosage is 8 mg/kg of body weight, administered intraperitoneally or intravenously.[2][5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Peptide will not dissolve	Incorrect solvent; peptide has aggregated.	Based on the C23 peptide's basic nature ($pI \approx 9.8$), it should be soluble in sterile water. If it fails to dissolve, try adding a small amount of 10% acetic acid. Gentle vortexing or sonication can also help to break up aggregates. Always allow the lyophilized peptide to equilibrate to room temperature in a desiccator before adding solvent.
Cloudy or precipitated solution after reconstitution	Peptide aggregation; poor solubility in the chosen buffer.	If the solution is cloudy, it may indicate aggregation. Try sonicating the solution briefly. If precipitation occurs after dilution in a buffer (e.g., PBS), the salt concentration may be too high. Try reconstituting in sterile water first to a higher stock concentration and then diluting it further with your experimental buffer.
Loss of peptide activity in experiments	Improper storage; repeated freeze-thaw cycles; peptide degradation.	Ensure the peptide is stored correctly (lyophilized at -20°C or colder; aliquoted and frozen in solution). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If you suspect degradation, it is best to use a fresh vial of lyophilized peptide.
High variability in experimental results	Inaccurate peptide concentration; inconsistent	Ensure accurate weighing of the lyophilized peptide. Note

reconstitution.

that lyophilized peptides can be hygroscopic, so weigh quickly. Be consistent in your reconstitution procedure. For critical experiments, consider determining the peptide concentration of your stock solution using a spectrophotometer at 280 nm (if the peptide contains Trp or Tyr residues, which C23 does) or through a peptide quantification assay.

Data Presentation

Table 1: Physicochemical Properties of C23 Peptide

Property	Value
Amino Acid Sequence	GRGFSRGGGDRGYGG
Number of Amino Acids	15
Molecular Weight	~1635.7 g/mol
Theoretical Isoelectric Point (pI)	~9.8
Overall Charge at pH 7.0	Positive

Table 2: Recommended Storage Conditions for C23 Peptide

Form	Short-Term Storage	Long-Term Storage
Lyophilized	4°C (days to weeks)	-20°C or -80°C (years)
Reconstituted	4°C (a few days)	-20°C (weeks) or -80°C (months)

Experimental Protocols

Protocol: In Vitro Inhibition of CIRP-Induced TNF- α Production in Macrophages

This protocol describes a method to assess the inhibitory effect of the C23 peptide on CIRP-induced TNF- α production in the murine macrophage cell line RAW 264.7.

Materials:

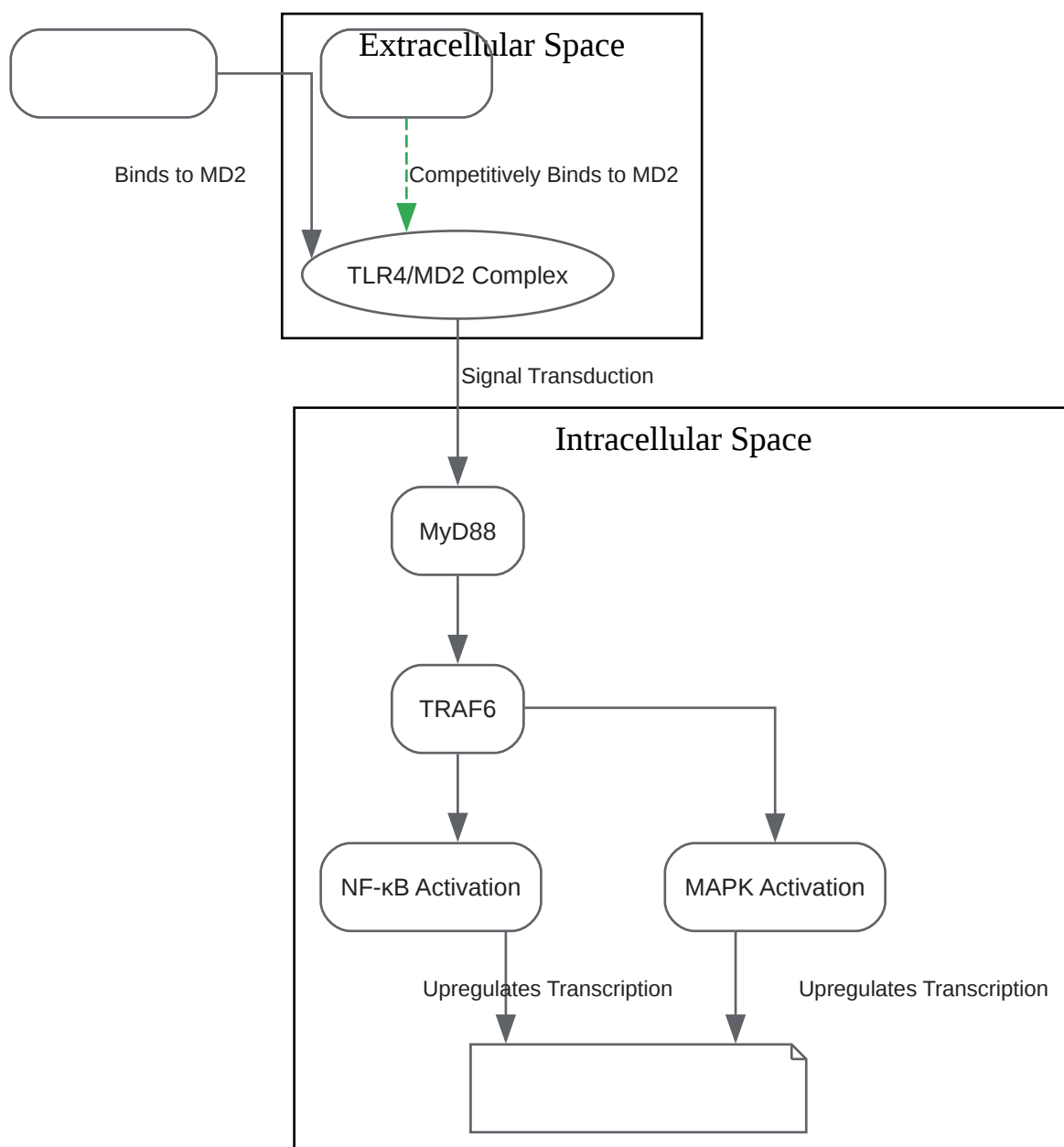
- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Lyophilized C23 peptide
- Recombinant murine CIRP (rmCIRP)
- Sterile, nuclease-free water or 10% acetic acid for reconstitution
- Sterile PBS
- 96-well cell culture plates
- Mouse TNF- α ELISA kit

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete DMEM. Incubate for 24 hours to allow the cells to adhere.
- **Peptide Reconstitution and Preparation:**
 - Allow the lyophilized C23 peptide to equilibrate to room temperature.

- Reconstitute the peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL). If solubility is an issue, use 10% acetic acid.
- Prepare a series of working concentrations of C23 by diluting the stock solution in complete DMEM.
- C23 Peptide Pre-treatment:
 - After 24 hours of cell adherence, remove the culture medium from the wells.
 - Add 100 μ L of the various C23 working concentrations to the respective wells. Include a vehicle control (DMEM without C23).
 - Incubate the plate for 1-2 hours at 37°C.
- Macrophage Stimulation:
 - Prepare a solution of rmCIRP in complete DMEM at a concentration known to induce a robust TNF- α response (e.g., 100 ng/mL).
 - Add 10 μ L of the rmCIRP solution to each well (except for the negative control wells, which should receive 10 μ L of DMEM).
 - The final volume in each well should be approximately 110 μ L.
- Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
- Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.
- TNF- α Quantification: Measure the concentration of TNF- α in the collected supernatants using a mouse TNF- α ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the TNF- α concentration against the C23 peptide concentration to determine the inhibitory effect of C23.

Mandatory Visualizations



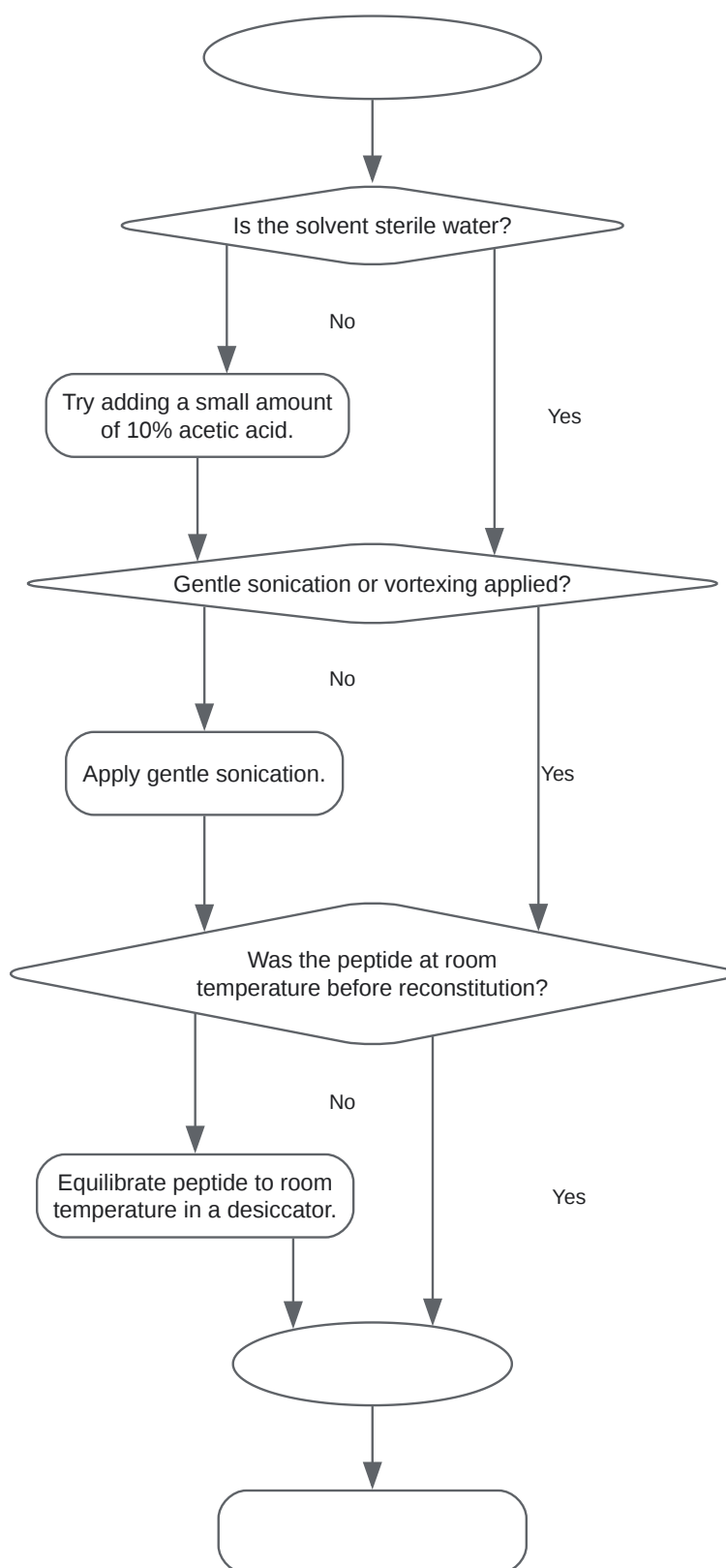
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Caption: C23 peptide competitively inhibits eCIRP binding to the TLR4/MD2 complex.



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Caption: Recommended workflow for reconstituting lyophilized C23 peptide.



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